molecular formula C7H5F4N B13105546 5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine

5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B13105546
M. Wt: 179.11 g/mol
InChI Key: UJLHFZDFECSOHP-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can significantly alter the chemical behavior of a compound, often enhancing its stability, lipophilicity, and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of pyridine derivatives using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) . These reactions are usually carried out under mild conditions, often at room temperature, to achieve high yields.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine, often involves large-scale fluorination processes. These processes may use fluorinating agents like sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in combination with catalysts to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

5-Fluoro-4-methyl-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other fluorinated pyridines .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

5-fluoro-4-methyl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F4N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3

InChI Key

UJLHFZDFECSOHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1F)C(F)(F)F

Origin of Product

United States

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